molecular formula C14H15NOS B7474854 N,3-dimethyl-N-(thiophen-3-ylmethyl)benzamide

N,3-dimethyl-N-(thiophen-3-ylmethyl)benzamide

Cat. No. B7474854
M. Wt: 245.34 g/mol
InChI Key: WCDHQNXXVSKVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3-dimethyl-N-(thiophen-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the benzamide family of compounds, which are known for their diverse biological activities such as antimicrobial, antitumor, and anticonvulsant properties. In

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-(thiophen-3-ylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. It has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N,3-dimethyl-N-(thiophen-3-ylmethyl)benzamide has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis (cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the suppression of inflammatory responses. It has also been found to possess antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N,3-dimethyl-N-(thiophen-3-ylmethyl)benzamide is its broad-spectrum activity against various cancer cell lines, which makes it a promising candidate for further development as an anticancer drug. However, its limitations include its poor solubility in water, which may limit its bioavailability and effectiveness in vivo.

Future Directions

There are several potential future directions for the research and development of N,3-dimethyl-N-(thiophen-3-ylmethyl)benzamide. One area of focus could be the optimization of its chemical structure to improve its solubility and bioavailability. Another area of research could be the investigation of its potential applications in combination with other anticancer drugs, as well as its potential use in combination with radiation therapy. Additionally, further studies could be conducted to explore its neuroprotective properties and potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of N,3-dimethyl-N-(thiophen-3-ylmethyl)benzamide can be achieved through a multi-step process involving the reaction of 3-thiophenemethanol with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine, followed by the addition of dimethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N,3-dimethyl-N-(thiophen-3-ylmethyl)benzamide has been found to exhibit significant biological activity, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been found to possess neuroprotective properties.

properties

IUPAC Name

N,3-dimethyl-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-11-4-3-5-13(8-11)14(16)15(2)9-12-6-7-17-10-12/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDHQNXXVSKVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dimethyl-N-(thiophen-3-ylmethyl)benzamide

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